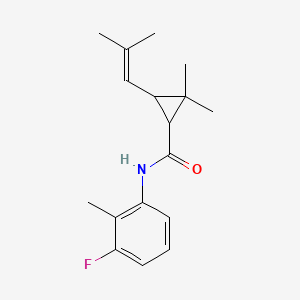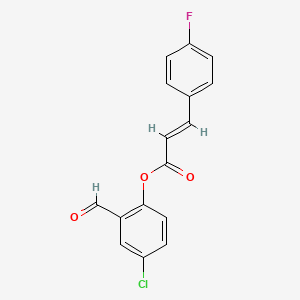![molecular formula C20H20N4O2S2 B11076065 12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11076065.png)
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),5,10(15)-trien-8-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the tetracyclic core through cyclization reactions, followed by the introduction of functional groups such as the sulfanylidene and phenylethyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with a phenylethyl group, used as a precursor in the synthesis of various pharmaceuticals.
Dimethyl fumarate: Known for its use in treating multiple sclerosis, it shares some structural similarities but has different applications.
Benz[a]anthracene: Another polycyclic compound with distinct properties and uses.
Uniqueness
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),5,10(15)-trien-8-one is unique due to its complex tetracyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C20H20N4O2S2/c1-20(2)10-13-14(11-26-20)28-17-15(13)16(25)23(18-21-22-19(27)24(17)18)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,22,27) |
InChI Key |
DZDLSEWLAUQCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NNC(=S)N34)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)
![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
![1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11076025.png)

![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11076047.png)
![N-[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11076050.png)
![methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate](/img/structure/B11076055.png)
![3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11076061.png)

